4-Chloro-5-methoxy-2-phenylpyrimidine
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Overview
Description
4-Chloro-5-methoxy-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Another method includes the condensation of 2,4-dichloro-5-methoxypyrimidine with phenylboronic acid using Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
4-Chloro-5-methoxy-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antibacterial properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways are still under investigation, but it is believed to modulate the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-5-methylpyridine: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
4-Chloro-5-methoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSWOWNNFETRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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